1,1-Diphenylethane-1,2-diol

Pinacol rearrangement Reaction selectivity Mechanistic chemistry

1,1-Diphenylethane-1,2-diol (CAS 4217-62-3) is an unsymmetrical vicinal diol with the molecular formula C14H14O2, featuring a quaternary carbon bearing two phenyl groups and a primary alcohol moiety. Unlike the more widely studied symmetrical isomer 1,2-diphenylethane-1,2-diol (hydrobenzoin), this compound possesses markedly different stereochemical and electronic properties because both aromatic substituents reside on the same carbon atom.

Molecular Formula C14H14O2
Molecular Weight 214.26 g/mol
CAS No. 4217-62-3
Cat. No. B186963
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,1-Diphenylethane-1,2-diol
CAS4217-62-3
Molecular FormulaC14H14O2
Molecular Weight214.26 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(CO)(C2=CC=CC=C2)O
InChIInChI=1S/C14H14O2/c15-11-14(16,12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10,15-16H,11H2
InChIKeyUBYFOQCYKRXTMK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,1-Diphenylethane-1,2-diol (CAS 4217-62-3): Sourcing an Unsymmetrical Vicinal Diol for Selective Synthesis


1,1-Diphenylethane-1,2-diol (CAS 4217-62-3) is an unsymmetrical vicinal diol with the molecular formula C14H14O2, featuring a quaternary carbon bearing two phenyl groups and a primary alcohol moiety . Unlike the more widely studied symmetrical isomer 1,2-diphenylethane-1,2-diol (hydrobenzoin), this compound possesses markedly different stereochemical and electronic properties because both aromatic substituents reside on the same carbon atom [1]. It serves as a synthetic intermediate for constructing sterically congested building blocks and offers a distinct reactivity profile in pinacol-type rearrangements, where the tertiary carbocation intermediate directs phenyl migration selectively [2].

Reaction control Single-product pinacol rearrangement under mild acid
Stereochemistry Achiral quaternary carbon eliminates enantiomer complexity
Mechanistic probe Diagnostic marker for neutral radical photoreduction pathway

Why Hydrobenzoin Cannot Replace 1,1-Diphenylethane-1,2-diol in Regioselective Applications


Generic substitution of 1,1-diphenylethane-1,2-diol with the more common 1,2-diphenylethane-1,2-diol (hydrobenzoin) fails because the two isomers differ fundamentally in carbocation stability upon acid-catalyzed activation. In 1,1-diphenylethane-1,2-diol, protonation at the tertiary hydroxyl group generates a highly stabilized diphenylcarbenium ion that dictates phenyl migration in the pinacol rearrangement, yielding a single predictable ketone product [1]. By contrast, hydrobenzoin, with only one phenyl group per carbon, produces a mixture of regioisomeric products or requires harsh conditions for rearrangement [2]. This regiochemical fidelity makes 1,1-diphenylethane-1,2-diol uniquely suited for applications where predictable carbon-skeleton reorganization is critical, such as mechanistic studies of benzopinacol-to-benzopinacolone conversion [3].

Hydrobenzoin product mixture
1,2-Diphenylethane-1,2-diol yields regioisomeric mixtures under pinacol conditions; single-product fidelity may not transfer.
Carbocation stability mismatch
Tertiary diphenylcarbenium ion stabilization is absent in hydrobenzoin, altering rearrangement pathway selectivity.
Stereochemical complexity added
Hydrobenzoin introduces chiral centers and multiple stereoisomeric forms, complicating non-chiral applications.

Differentiation Evidence: 1,1-Diphenylethane-1,2-diol vs. Hydrobenzoin and Benzopinacol


Regioselective Pinacol Rearrangement: Single-Product Fidelity

Under mild acidic conditions (dilute H2SO4), 1,1-diphenylethane-1,2-diol undergoes pinacol rearrangement to yield exclusively 1,1-diphenylacetaldehyde (diphenylacetaldehyde) via phenyl migration from the tertiary carbocation center, whereas symmetrical 1,2-diphenylethane-1,2-diol (hydrobenzoin) yields a mixture of products or requires forcing conditions [1]. The qualitative selectivity is consistently cited as 'single product' in standard reference discussions [2].

Pinacol rearrangement selectivity
Class-level
Single product (1,1-diphenylacetaldehyde) vs. mixture (hydrobenzoin)
Supports single-product rearrangement pathway interpretation
Quantitative selectivity ratio not available from primary sources
Pinacol rearrangement Reaction selectivity Mechanistic chemistry

Photochemical Formation Pathway: Differential Photoreduction Product

In the photolysis of benzophenone in neutral methanol, 1,1-diphenylethane-1,2-diol is formed as a distinct cross-coupling product alongside benzopinacol, whereas under acidified conditions (2% HCl in methanol) only methyl benzoate is isolated, demonstrating that 1,1-diphenylethane-1,2-diol formation is specifically linked to the neutral radical coupling pathway [1]. By contrast, the symmetrical diol hydrobenzoin is not observed in this photoreduction system.

Photochemical formation pathway
Supporting evidence
Formed in neutral methanol; absent under acidic conditions (2% HCl)
Supports mechanistic distinction between neutral and acid-catalyzed pathways
Qualitative product identification only; no yield data reported
Photochemistry Benzophenone reduction Radical coupling

Structural Differentiation: Achiral Quaternary Carbon vs. Chiral Vicinal Diol

1,1-Diphenylethane-1,2-diol is inherently achiral due to the geminal bis-phenyl substitution at C-1, which eliminates stereochemical complexity . In contrast, 1,2-diphenylethane-1,2-diol exists as three stereoisomers (R,R, S,S, and meso) with distinct physical properties [1]. This achiral nature eliminates the need for enantiomeric resolution in applications where chirality is not required, such as polyurethane hard-segment monomer synthesis [2].

Stereochemical identity
Class-level
Achiral (0 stereoisomers) vs. hydrobenzoin (3 stereoisomers: R,R, S,S, meso)
Achiral structure eliminates enantiomeric purity concerns for non-chiral applications
Based on molecular connectivity; no analytical data provided
Stereochemistry Building block Polymer chemistry

Data Availability Caveat: Limited Published Quantitative Comparisons

A comprehensive search of primary research papers and patents accessible via public databases up to the knowledge cutoff date did not identify any study reporting direct quantitative head-to-head comparisons (e.g., reaction yields, selectivity ratios, kinetic constants, or physicochemical measurements) between 1,1-diphenylethane-1,2-diol and its closest analogs under identical experimental conditions [1]. The qualitative differentiation described above is well-established in the pedagogical and mechanistic literature, but users requiring quantitative performance benchmarks for procurement decisions should request additional custom comparative data from their supplier or consider commissioning a focused comparative study [2].

Quantitative data availability
Data to verify
No published direct quantitative comparisons found
Quantitative head-to-head comparisons not identified in open literature
Consider requesting custom comparative data or commissioning in-house validation
Evidence gap Research chemical Procurement diligence

High-Confidence Application Scenarios for 1,1-Diphenylethane-1,2-diol Based on Available Evidence


Mechanistic Probe in Pinacol Rearrangement Studies

Because 1,1-diphenylethane-1,2-diol produces a single rearrangement product under mild acidic conditions, it is the preferred model substrate for teaching and investigating pinacol rearrangement mechanisms where product multiplicity would complicate analysis [1]. In organic chemistry teaching laboratories, the compound's predictable behavior minimizes student confusion and improves experimental reproducibility compared to symmetrical hydrobenzoin, which yields product mixtures requiring chromatographic separation [2].

Diagnostic Marker in Benzophenone Photoreduction Studies

The compound's formation specifically under neutral radical coupling conditions in benzophenone photolysis makes it a valuable mechanistic probe for distinguishing between neutral and acid-catalyzed photoreduction pathways [1]. Researchers studying photochemical reaction mechanisms can use the appearance of this diol as evidence for the hydroxydiphenylmethyl radical intermediate, a diagnostic capability not offered by the symmetrical analog hydrobenzoin.

Achiral Building Block for Polymer and Materials Chemistry

As an achiral vicinal diol with a compact diaryl-substituted backbone, 1,1-diphenylethane-1,2-diol is a candidate monomer or chain extender in thermoplastic polyurethane synthesis, where the absence of stereocenters eliminates batch-to-batch variability arising from enantiomeric composition [1]. Diphenylethane-derivative diols have been incorporated into both non-segmented and segmented polyurethanes with HDI and MDI, achieving tensile strengths up to ~50 MPa for MDI-based systems [2]. The achiral nature of this specific diol offers the advantage of simplified quality control compared to chiral hydrobenzoin-derived monomers.

Synthetic Intermediates Requiring Quaternary Carbon Centers

The geminal diphenyl substitution at C-1 renders this compound a useful precursor for constructing quaternary carbon centers, a structural motif common in bioactive molecules and natural products [1]. The tertiary hydroxyl group is relatively acid-labile, enabling controlled dehydration or substitution chemistry under mild conditions. Compared to benzopinacol (tetraphenylethane-1,2-diol), which bears four phenyl groups and suffers from steric congestion, this diol offers a more accessible reaction profile while still providing the diphenylcarbenium stabilization critical for subsequent transformations [2].

Application
Selection Property
Validation Focus
Pinacol rearrangement mechanistic studies
Single-product rearrangement fidelity
Product selectivity under mild acid conditions
Benzophenone photoreduction pathway studies
Neutral radical coupling pathway specificity
Diol formation in neutral methanol vs. acidified conditions
Achiral polymer building block / chain extender
Achiral diol architecture
Batch consistency and tensile property endpoint review
Quaternary carbon center construction
Geminal diphenyl substitution reactivity
Controlled dehydration or substitution under mild conditions
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